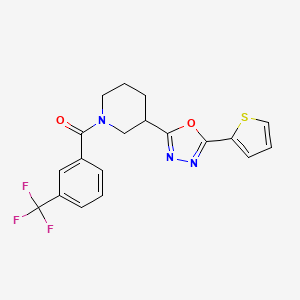

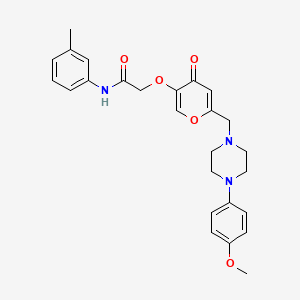

![molecular formula C15H15N3O2 B2919034 N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)呋喃-2-甲酰胺 CAS No. 1795087-47-6](/img/structure/B2919034.png)

N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a core structure in the compound, consists of a pyrrole ring fused to a pyridine . The molecular weight is 118.1359 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve several steps . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine, a core structure in the compound, can be found in the NIST Chemistry WebBook . The molecular weight is 118.1359 .科学研究应用

合成和化学反应性

研究探索了在各种条件下具有类似呋喃和吡咯成分的化合物的转化。例如,呋喃环化合物的酸催化转化导致了新的稠合杂环体系的产生,展示了这些基序在合成具有新特性的复杂分子的潜力 (Stroganova, Vasilin, & Krapivin, 2016)。类似地,已经报道了具有呋喃和甲酰胺基团的化合物的合成,突出了偶联和后续转化的方法,这些方法可能与操纵 N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)呋喃-2-甲酰胺有关 (El’chaninov & Aleksandrov, 2017).

潜在应用

具有呋喃和吡咯骨架的化合物因其在材料科学和药理学等各个领域的应用潜力而受到研究。例如,呋喃基吡啶/吡啶鎓双酰胺已被设计为超分子凝胶剂,在阳离子结合、选择性传感和药物释放方面显示出前景,暗示了具有呋喃基团的化合物在先进材料应用中的多方面用途 (Panja, Ghosh, & Ghosh, 2018).

结构和药物化学

呋喃和吡咯衍生物在药物化学中的探索,特别是作为药物开发的支架,是另一个重要的研究领域。这些基序是研究其生物活性的分子的组成部分,包括作为特定受体靶点的激动剂,展示了它们在治疗剂开发中的潜力 (Wishka et al., 2006).

作用机制

Target of Action

The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits the FGFR signaling pathway, which plays an essential role in various types of tumors .

Biochemical Pathways

The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of this pathway results in downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that the compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the inhibition of the FGFR signaling pathway.

Action Environment

未来方向

属性

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(13-5-2-11-20-13)17-8-3-9-18-10-6-12-4-1-7-16-14(12)18/h1-2,4-7,10-11H,3,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDGWMYXQDZIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

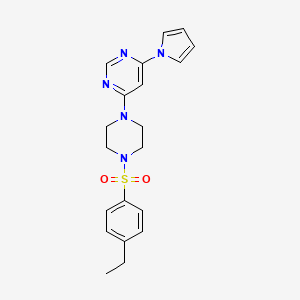

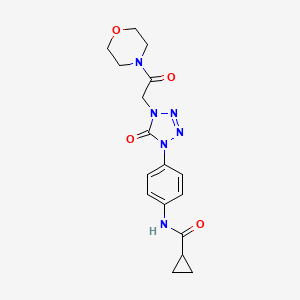

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

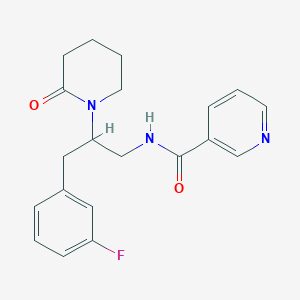

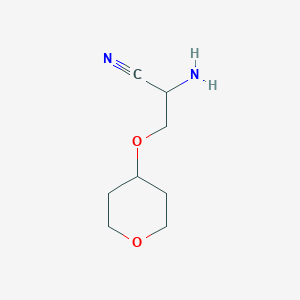

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

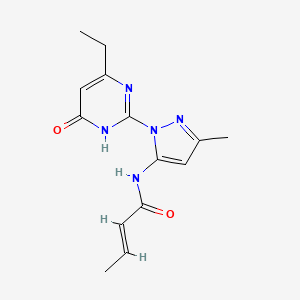

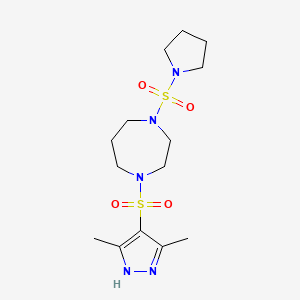

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)

![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)

![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)